molecular formula C26H25N3O2 B14121531 2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide CAS No. 1212484-49-5

2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

Cat. No.: B14121531
CAS No.: 1212484-49-5
M. Wt: 411.5 g/mol
InChI Key: OEAHHJZRXFGGEM-UHFFFAOYSA-N
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Description

2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a spirocyclic framework, which is known for imparting unique biological activities to molecules.

Preparation Methods

The synthesis of 2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Chemical Reactions Analysis

2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for treating Alzheimer’s disease.

Comparison with Similar Compounds

Properties

CAS No.

1212484-49-5

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H25N3O2/c30-24(28-20-12-16-27-17-13-20)23-21-10-4-5-11-22(21)25(31)29(26(23)14-6-7-15-26)18-19-8-2-1-3-9-19/h1-5,8-13,16-17,23H,6-7,14-15,18H2,(H,27,28,30)

InChI Key

OEAHHJZRXFGGEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NC5=CC=NC=C5

Origin of Product

United States

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